3-(3-Methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid is an organic compound that features a methoxybenzyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkenes.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Formation of 3-(3-hydroxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid.
Reduction: Formation of 3-(3-methoxybenzyl)-4,5-dihydroisoxazole.
Substitution: Formation of 3-(3-halobenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid.
Scientific Research Applications
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the isoxazole ring.
3-Methoxybenzoyl chloride: Contains the methoxybenzyl group and a carbonyl chloride group instead of the isoxazole ring.
Uniqueness
3-(3-Methoxybenzyl)-4,5-dihydro-5-isoxazolecarboxylic acid is unique due to the presence of both the methoxybenzyl group and the isoxazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-10-4-2-3-8(6-10)5-9-7-11(12(14)15)17-13-9/h2-4,6,11H,5,7H2,1H3,(H,14,15) |
InChI Key |
GTRNMPXVDUAZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NOC(C2)C(=O)O |
Origin of Product |
United States |
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